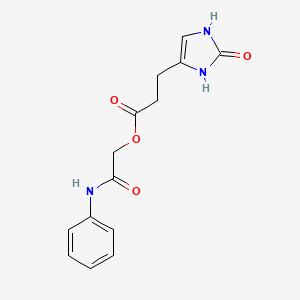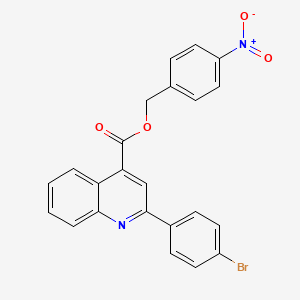
(2-Anilino-2-oxoethyl) 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ANILINO-2-OXOETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE is a complex organic compound that features both an aniline and an imidazole moiety
Preparation Methods
The synthesis of 2-ANILINO-2-OXOETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of aniline derivatives with imidazole carboxylic acids under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
2-ANILINO-2-OXOETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-ANILINO-2-OXOETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-ANILINO-2-OXOETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE involves its interaction with specific molecular targets. The aniline and imidazole moieties allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds include other aniline and imidazole derivatives, such as:
2-ANILINO-2-OXOETHYL SULFANYL PROPANOATE: This compound features a sulfanyl group instead of the imidazole moiety and exhibits different chemical reactivity and biological activity.
3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOIC ACID: This compound lacks the aniline moiety and has distinct properties and applications.
Properties
Molecular Formula |
C14H15N3O4 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
(2-anilino-2-oxoethyl) 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate |
InChI |
InChI=1S/C14H15N3O4/c18-12(16-10-4-2-1-3-5-10)9-21-13(19)7-6-11-8-15-14(20)17-11/h1-5,8H,6-7,9H2,(H,16,18)(H2,15,17,20) |
InChI Key |
WNLCZMSNBRFHCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)CCC2=CNC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(morpholin-4-ylcarbonyl)phenyl]propanamide](/img/structure/B10875915.png)
![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10875918.png)
![(2E)-3-(4-methylphenyl)-N-{methyl[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B10875921.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875923.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875942.png)
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10875947.png)
![N-(2-methyl-5-nitrophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10875950.png)
![(2E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10875956.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B10875958.png)
![3-(pyrazin-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10875966.png)
![2-chloro-5-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10875967.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10875977.png)
![Methyl 4-({[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10875988.png)

